4-Ethoxy-2-fluorobenzotrifluoride
Overview
Description
Molecular Structure Analysis
The molecular structure of 4-Ethoxy-2-fluorobenzotrifluoride is represented by the InChI code1S/C9H8F4O/c1-2-14-8-5-6(10)3-4-7(8)9(11,12)13/h3-5H,2H2,1H3
. The molecular weight is 208.16 . Physical And Chemical Properties Analysis
4-Ethoxy-2-fluorobenzotrifluoride is a liquid at room temperature . It has a molecular weight of 208.16 . The storage temperature is 2-8°C .Scientific Research Applications
Molecular Ordering in Smectogenic Compounds
A comparative statistical analysis focused on the molecular ordering of smectogenic compounds, highlighting the role of intermolecular forces and quantum mechanics. This study provides theoretical support for experimental observations, including the behavior of similar compounds in a dielectric medium at phase transition temperatures (Ojha, 2005).
Smectic Properties of Liquid Crystalline Materials
Research on the thermal properties of dissymmetric molecules, including derivatives similar to 4-Ethoxy-2-fluorobenzotrifluoride, revealed notable smectic properties. This work contributes to understanding the molecular arrangements driven by fluorophilic and polar interactions in liquid crystals (Duan et al., 1999).
PET Imaging Probes for Alzheimer's Disease
A study introduced novel 18F-labeled benzoxazole derivatives, including a compound structurally related to 4-Ethoxy-2-fluorobenzotrifluoride, as potential PET imaging probes for detecting cerebral β-amyloid plaques in Alzheimer's disease. These probes demonstrated high affinity for Aβ aggregates and promising characteristics for brain imaging (Cui et al., 2012).
Synthetic Process of Novel Herbicides
Research on the synthesis of 4-Fluoro-3-trifluoromethylnitrobenzene, a compound closely related to 4-Ethoxy-2-fluorobenzotrifluoride, led to the development of beflubutamid, a novel herbicide. This work outlined the synthesis process and demonstrated the application of fluorinated compounds in agricultural chemistry (Chen, 2012).
Trifluoromethyl-Substituted Heteroarenes Synthesis
A study showcased the use of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a precursor related to 4-Ethoxy-2-fluorobenzotrifluoride, for synthesizing trifluoromethyl-substituted thiophenes, furans, and other heteroarenes. This chemistry was applied in a new synthetic approach towards Celebrex®, indicating the compound's relevance in pharmaceutical manufacturing (Sommer et al., 2017).
Safety And Hazards
properties
IUPAC Name |
4-ethoxy-2-fluoro-1-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4O/c1-2-14-6-3-4-7(8(10)5-6)9(11,12)13/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQPDWNLROTSAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-2-fluorobenzotrifluoride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.